CYP Enzyme Interaction Profile: Comparing 4-Ethyl-6-chloro vs. 4-Methyl Analogs
The 6-chloro-4-ethyl-7-hydroxy precursor (CAS 143813-74-5) of the target compound demonstrated CYP2A6 inhibition with an IC₅₀ of 50 nM in human liver microsomes [1]. In contrast, the 4-methyl analog (7-(benzyloxy)-4-methyl-2H-chromen-2-one) exhibits CYP2A6 IC₅₀ = 1160 nM, representing a >23-fold lower potency [2]. The 6-chloro substitution, combined with the 4-ethyl group, confers substantially stronger CYP2A6 binding affinity compared to 4-methyl counterparts, making the target compound a candidate for structure-selectivity relationship studies in hepatic metabolism.
| Evidence Dimension | CYP2A6 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (measured on 6-chloro-4-ethyl-7-hydroxy precursor; the 4-methoxybenzyl ether is expected to further modulate CYP binding) |
| Comparator Or Baseline | 7-(benzyloxy)-4-methyl-2H-chromen-2-one: IC₅₀ = 1160 nM |
| Quantified Difference | Target precursor is >23-fold more potent than the 4-methyl comparator |
| Conditions | Human liver microsomes, coumarin 7-hydroxylation assay, 30 min preincubation |
Why This Matters
The >20-fold CYP2A6 potency advantage over structurally similar 4-methyl analogs provides a superior chemical probe for hepatic metabolism studies and nicotine addiction research, directly impacting procurement choices for ADME/Tox screening cascades.
- [1] BindingDB. BDBM50358746 (CHEMBL596015). Affinity Data: IC₅₀ = 50 nM. Assay: Inhibition of CYP2A6 in human liver microsomes. View Source
- [2] Guide to Immunopharmacology. compound 23 [PMID: 17125252]. ChEMBL: Inhibition of human CYP2A6, IC₅₀ = 1160 nM. US-8609708-B2. View Source
